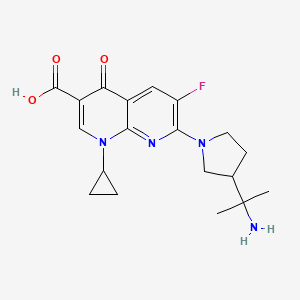

(Rac)-PD 138312

説明

特性

CAS番号 |

107334-06-5 |

|---|---|

分子式 |

C19H23FN4O3 |

分子量 |

374.4 g/mol |

IUPAC名 |

7-[3-(2-aminopropan-2-yl)pyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid |

InChI |

InChI=1S/C19H23FN4O3/c1-19(2,21)10-5-6-23(8-10)17-14(20)7-12-15(25)13(18(26)27)9-24(11-3-4-11)16(12)22-17/h7,9-11H,3-6,8,21H2,1-2H3,(H,26,27) |

InChIキー |

WZGKUGHHTACDTE-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C1CCN(C1)C2=C(C=C3C(=O)C(=CN(C3=N2)C4CC4)C(=O)O)F)N |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

7-(3-(1-amino-1-methylethyl)-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid PD 138312 PD-138312 |

製品の起源 |

United States |

Foundational & Exploratory

(Rac)-PD 138312: An In-Depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-PD 138312 is a synthetic fluoronaphthyridine antibiotic belonging to the quinolone class of antimicrobial agents. Its primary mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication, repair, and recombination. This targeted inhibition leads to the disruption of bacterial DNA synthesis and ultimately results in bacterial cell death. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular targets, downstream cellular effects, and relevant quantitative data. Detailed experimental protocols for key assays and visualizations of the signaling pathway and experimental workflows are also presented to support further research and drug development efforts in this area.

Core Mechanism of Action: Inhibition of Bacterial Type II Topoisomerases

This compound, as a member of the quinolone family, exerts its bactericidal effects by targeting two essential type II topoisomerases in bacteria: DNA gyrase and topoisomerase IV. These enzymes are responsible for managing the topological state of DNA within the bacterial cell, a process vital for survival.

DNA Gyrase (Topoisomerase II): This enzyme introduces negative supercoils into the bacterial DNA, a process necessary to relieve the torsional stress that accumulates during DNA replication and transcription. DNA gyrase is the primary target of quinolones in most Gram-negative bacteria.

Topoisomerase IV: The main function of this enzyme is to decatenate (unlink) daughter chromosomes following DNA replication, allowing for proper segregation into daughter cells. Topoisomerase IV is the primary target of many quinolones in Gram-positive bacteria.

The inhibitory action of this compound involves the formation of a stable ternary complex with the topoisomerase and the bacterial DNA. This complex traps the enzyme in a state where it has cleaved the DNA but is unable to re-ligate the broken strands. The accumulation of these cleavage complexes leads to double-strand DNA breaks, triggering a cascade of events including the induction of the SOS response and ultimately leading to bacterial cell death.

Signaling Pathway of Quinolone Antibiotics

The following diagram illustrates the key steps in the mechanism of action of quinolone antibiotics like this compound.

Caption: Mechanism of action of this compound.

Quantitative Data

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against various bacterial species.

| Bacterial Species | Strain(s) | MIC (µg/mL) |

| Staphylococcus aureus | Methicillin-susceptible | ≤0.06 |

| Staphylococcus aureus | Methicillin-resistant | ≤0.06 |

| Streptococcus pneumoniae | - | ≤0.06 |

| Haemophilus influenzae | - | ≤0.06 |

| Moraxella catarrhalis | - | ≤0.06 |

| Escherichia coli | - | 0.5 |

| Pseudomonas aeruginosa | - | 8 |

Note: Data is compiled from publicly available research. The exact MIC values can vary depending on the specific strain and the testing methodology used.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's mechanism of action.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for determining the MIC of an antimicrobial agent against a bacterial isolate.

Materials:

-

This compound stock solution (of known concentration)

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum suspension (standardized to 0.5 McFarland, then diluted to yield a final concentration of approximately 5 x 10^5 CFU/mL in the wells)

-

Sterile multichannel pipettes and tips

-

Incubator (35°C ± 2°C)

-

Plate reader (optional, for automated reading)

Procedure:

-

Prepare Serial Dilutions: a. Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate. b. Add 100 µL of the this compound stock solution to the first well of each row to be tested, creating a 1:2 dilution. c. Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row to the tenth well. Discard 100 µL from the tenth well. The eleventh well will serve as a positive control (no drug), and the twelfth well will be a negative control (no bacteria).

-

Inoculation: a. Add 100 µL of the prepared bacterial inoculum to each well from 1 to 11. This will bring the final volume in each well to 200 µL and the final bacterial concentration to approximately 5 x 10^5 CFU/mL.

-

Incubation: a. Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading the Results: a. The MIC is determined as the lowest concentration of this compound at which there is no visible growth of bacteria. This can be assessed visually or by using a plate reader to measure optical density.

Experimental Workflow: MIC Determination

The following diagram outlines the workflow for a typical MIC determination experiment.

Caption: Workflow for MIC determination.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.

Materials:

-

Purified bacterial DNA gyrase (subunits A and B)

-

Relaxed circular plasmid DNA (e.g., pBR322)

-

Assay buffer (containing Tris-HCl, KCl, MgCl2, DTT, spermidine, and ATP)

-

This compound at various concentrations

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., ethidium bromide)

-

Gel imaging system

Procedure:

-

Reaction Setup: a. In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA, and the desired concentration of this compound. b. Add the purified DNA gyrase to initiate the reaction. A control reaction without the inhibitor should be included.

-

Incubation: a. Incubate the reaction mixture at 37°C for 1-2 hours to allow for the supercoiling reaction to proceed.

-

Reaction Termination: a. Stop the reaction by adding a stop buffer containing a chelating agent (e.g., EDTA) and a loading dye.

-

Agarose Gel Electrophoresis: a. Load the reaction products onto an agarose gel. b. Run the gel at a constant voltage until the dye front has migrated an adequate distance.

-

Visualization and Analysis: a. Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. b. The supercoiled DNA will migrate faster through the gel than the relaxed DNA. The inhibition of supercoiling will be observed as a decrease in the intensity of the supercoiled DNA band and an increase in the relaxed DNA band with increasing concentrations of this compound. The IC50 value can be determined by quantifying the band intensities.

Conclusion

This compound is a potent fluoroquinolone antibiotic that functions by inhibiting bacterial DNA gyrase and topoisomerase IV. This mechanism of action, which is distinct from that of many other antibiotic classes, makes it an important tool in combating bacterial infections. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further understand and leverage the therapeutic potential of quinolone antibiotics. Further investigation into the specific inhibitory concentrations (IC50) against purified enzymes and a broader range of bacterial isolates will continue to refine our understanding of this compound's pharmacological profile.

(Rac)-PD 138312: An In-Depth Technical Guide to its Antibacterial Spectrum and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-PD 138312 is a synthetic fluoroquinolone antibiotic with a broad spectrum of activity against a wide range of Gram-positive and Gram-negative bacteria. This technical guide provides a comprehensive overview of its antibacterial potency, detailing its minimum inhibitory concentrations (MICs) against various clinically relevant pathogens. Furthermore, this document elucidates the established mechanism of action for fluoroquinolones, including the inhibition of bacterial DNA gyrase and topoisomerase IV, and the subsequent downstream signaling pathways leading to bacterial cell death. Detailed experimental protocols for determining antibacterial susceptibility are also provided to facilitate further research and development.

Antibacterial Spectrum of this compound

This compound has demonstrated potent in vitro activity against a diverse array of bacterial species. The following tables summarize the minimum inhibitory concentrations required to inhibit 90% of strains (MIC90) for a variety of Gram-positive and Gram-negative organisms. This data is primarily derived from the key study by Huband et al. (1993).[1]

Table 1: In Vitro Activity of this compound against Gram-Positive Aerobes

| Bacterial Species | MIC90 (µg/mL) |

| Staphylococcus aureus (Oxacillin-susceptible) | ≤0.06 |

| Staphylococcus aureus (Oxacillin-resistant) | ≤0.06 |

| Staphylococcus epidermidis | ≤0.06 |

| Staphylococcus saprophyticus | ≤0.06 |

| Streptococcus pneumoniae | ≤0.06 |

| Streptococcus pyogenes (Group A) | ≤0.06 |

| Streptococcus agalactiae (Group B) | ≤0.06 |

| Viridans group streptococci | ≤0.06 |

| Enterococcus faecalis | 0.25 |

| Listeria monocytogenes | 0.25 |

Table 2: In Vitro Activity of this compound against Gram-Negative Aerobes

| Bacterial Species | MIC90 (µg/mL) |

| Haemophilus influenzae | ≤0.06 |

| Moraxella catarrhalis | ≤0.06 |

| Neisseria gonorrhoeae | ≤0.06 |

| Acinetobacter spp. | 0.5 |

| Enterobacteriaceae (excluding S. marcescens) | 0.5 |

| Serratia marcescens | 2 |

| Pseudomonas aeruginosa | 8 |

Table 3: In Vitro Activity of this compound against Other Bacteria

| Bacterial Species | MIC90 (µg/mL) |

| Legionella pneumophila | 0.125 |

| Anaerobic Gram-positive cocci | 0.5 |

| Bacteroides fragilis | 2 |

Mechanism of Action

This compound, as a member of the fluoroquinolone class of antibiotics, exerts its bactericidal effect by targeting essential bacterial enzymes involved in DNA replication and maintenance: DNA gyrase and topoisomerase IV.

-

Inhibition of DNA Gyrase and Topoisomerase IV: These enzymes are responsible for managing the topological state of bacterial DNA. DNA gyrase introduces negative supercoils into DNA, a process crucial for initiating DNA replication and transcription. Topoisomerase IV is primarily involved in the decatenation (separation) of daughter chromosomes following replication. This compound binds to the enzyme-DNA complex, stabilizing it and trapping the enzyme on the DNA. This leads to the formation of a ternary complex that inhibits the re-ligation of the cleaved DNA strands.

-

Induction of Cell Death: The formation of these stable drug-enzyme-DNA complexes has two major downstream consequences that lead to bacterial cell death:

-

Chromosome Fragmentation: The stalled replication forks and the presence of double-strand DNA breaks, when the topoisomerases dissociate from the DNA, result in the fragmentation of the bacterial chromosome.

-

Production of Reactive Oxygen Species (ROS): The disruption of normal DNA metabolism triggers a cellular stress response that includes the generation of harmful reactive oxygen species, such as hydroxyl radicals. This oxidative stress further damages cellular components, including DNA, proteins, and lipids, contributing to cell death.

-

Signaling Pathways and Experimental Workflows

Signaling Pathway of Fluoroquinolone-Induced Cell Death

Caption: Mechanism of action of this compound leading to bacterial cell death.

Experimental Workflow for MIC Determination

Caption: General workflow for Minimum Inhibitory Concentration (MIC) determination.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the antibacterial spectrum of this compound, based on the procedures described by Huband et al. (1993) and standard clinical laboratory practices.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a microorganism.

Methodology (Agar Dilution):

-

Antimicrobial Agent Preparation:

-

This compound is dissolved in a suitable solvent (e.g., 0.1 N NaOH) to create a stock solution.

-

Serial twofold dilutions of the stock solution are prepared in sterile distilled water.

-

-

Media Preparation:

-

Mueller-Hinton agar is prepared according to the manufacturer's instructions and sterilized.

-

For fastidious organisms such as Streptococcus pneumoniae and Haemophilus influenzae, the agar is supplemented with 5% defibrinated sheep blood or hemin and NAD (Haemophilus Test Medium), respectively.

-

The molten agar is cooled to 50°C.

-

-

Plate Preparation:

-

One part of each antimicrobial dilution is added to nine parts of molten agar to achieve the final desired concentrations.

-

The agar-drug mixture is poured into sterile petri dishes and allowed to solidify.

-

Control plates containing no antimicrobial agent are also prepared.

-

-

Inoculum Preparation:

-

Bacterial isolates are grown on an appropriate agar medium overnight.

-

Several colonies are suspended in a suitable broth (e.g., Mueller-Hinton broth) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1 x 10⁸ CFU/mL).

-

The inoculum is further diluted to yield a final concentration of approximately 1 x 10⁴ CFU per spot on the agar plate.

-

-

Inoculation:

-

A multipoint inoculator is used to deliver a standardized volume of each bacterial suspension onto the surface of the agar plates, including the control plates.

-

-

Incubation:

-

The inoculated plates are incubated at 35°C for 16 to 20 hours in an ambient atmosphere. For organisms requiring specific atmospheric conditions (e.g., Haemophilus influenzae, Neisseria gonorrhoeae, and anaerobes), plates are incubated in an appropriate environment (e.g., 5% CO₂ or anaerobic conditions).

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the organism, disregarding a single colony or a faint haze caused by the inoculum.

-

Conclusion

This compound is a potent fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Its mechanism of action, through the inhibition of DNA gyrase and topoisomerase IV, leads to bacterial cell death via chromosome fragmentation and the induction of oxidative stress. The data and protocols presented in this technical guide provide a valuable resource for researchers and drug development professionals working on the discovery and development of new antibacterial agents. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this compound.

References

An In-depth Technical Guide to Pramipexole: A D2-like Dopamine Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, pharmacological profile, and mechanism of action of Pramipexole, a non-ergot dopamine agonist. Initially developed for the treatment of motor symptoms in Parkinson's disease, its unique high affinity for the D3 dopamine receptor subtype has led to investigations into its potential therapeutic effects on psychiatric and anhedonic symptoms. This document details its receptor binding affinities, downstream signaling pathways, and provides a compilation of detailed experimental protocols for its study.

Chemical Structure and Properties

Pramipexole is a synthetic aminobenzothiazole derivative. Its chemical structure and key properties are summarized below.

Chemical Structure:

(Image of Pramipexole's 2D chemical structure would be placed here in a full document)

Table 1: Chemical and Physical Properties of Pramipexole

| Property | Value |

| IUPAC Name | (6S)-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine |

| Molecular Formula | C₁₀H₁₇N₃S |

| Molecular Weight | 211.33 g/mol [1] |

| SMILES String | CCCN[C@H]1CCC2=C(C1)SC(=N2)N |

| CAS Number | 104632-26-0 |

| Appearance | White to off-white powder |

| Solubility | Soluble in water, methanol, and ethanol |

Pharmacological Profile: Receptor Binding Affinity

Pramipexole is a potent agonist at the D2 subfamily of dopamine receptors, which includes the D2, D3, and D4 subtypes. It exhibits negligible affinity for D1-like receptors (D1 and D5).[2] Notably, Pramipexole displays a preferential binding affinity for the D3 receptor subtype.[3][4] This selectivity for D3 receptors may contribute to its unique therapeutic profile, including potential efficacy in treating both motor and psychiatric symptoms.[3][5]

Table 2: Binding Affinities (Ki) of Pramipexole for Dopamine Receptor Subtypes

| Receptor Subtype | Ki (nM) | Reference |

| Dopamine D2S | 3.9 | [6][7] |

| Dopamine D2L | 2.2 | [6][7] |

| Dopamine D3 | 0.5 | [1][6][7][8] |

| Dopamine D4 | 5.1 | [6][7] |

| Dopamine D1 | >10,000 | [9] |

| Serotonin 5-HT1A | 500 - 10,000 | [9] |

| α2-adrenergic | 500 - 10,000 | [9] |

Note: Ki values can vary between studies depending on the experimental conditions and tissues used.

Mechanism of Action and Signaling Pathways

As a dopamine agonist, Pramipexole mimics the action of endogenous dopamine by directly stimulating D2-like receptors in the brain.[10] These receptors are G protein-coupled receptors (GPCRs) that are primarily coupled to the Gi/o family of G proteins.

Activation of D2-like receptors by Pramipexole initiates a downstream signaling cascade that leads to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic AMP (cAMP). The reduction in cAMP levels leads to a decrease in the activity of protein kinase A (PKA) and subsequent modulation of downstream effector proteins.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological and functional properties of Pramipexole.

Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of Pramipexole for dopamine receptors.

Objective: To measure the displacement of a specific radioligand from dopamine receptors by increasing concentrations of Pramipexole.

Materials:

-

Cell membranes expressing the dopamine receptor subtype of interest (e.g., from CHO or HEK293 cells)

-

Radioligand (e.g., [³H]-Spiperone for D2/D3 receptors)

-

Pramipexole solutions of varying concentrations

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

-

Non-specific binding determinator (e.g., Haloperidol)

-

96-well filter plates

-

Scintillation cocktail and counter

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, add in the following order:

-

Assay buffer

-

Pramipexole solution (or vehicle for total binding) or non-specific determinator

-

Radioligand

-

Membrane suspension

-

-

Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through the filter plates using a vacuum manifold. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Allow the filters to dry, then add scintillation cocktail to each well. Measure the radioactivity in a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the Pramipexole concentration. Determine the IC₅₀ value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Microdialysis

This protocol is used to measure the effects of Pramipexole on extracellular dopamine levels in the brain of a living animal.[11][12]

Objective: To assess the impact of Pramipexole administration on neurotransmitter release in specific brain regions (e.g., striatum).

Materials:

-

Stereotaxic apparatus

-

Microdialysis probes

-

Syringe pump

-

Fraction collector

-

HPLC with electrochemical detection (HPLC-ED)

-

Artificial cerebrospinal fluid (aCSF)

-

Pramipexole solution for administration (e.g., subcutaneous injection)

-

Anesthetics

Procedure:

-

Surgical Implantation: Anesthetize the animal (e.g., rat) and place it in the stereotaxic apparatus. Surgically implant a guide cannula targeting the brain region of interest.

-

Recovery: Allow the animal to recover from surgery for a specified period.

-

Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a syringe pump.

-

Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of dopamine levels.

-

Drug Administration: Administer Pramipexole to the animal.

-

Post-treatment Collection: Continue to collect dialysate samples for several hours after drug administration.

-

Sample Analysis: Analyze the dialysate samples for dopamine content using HPLC-ED.

-

Data Analysis: Express the dopamine concentrations as a percentage of the baseline levels and plot the results over time.

Behavioral Assessment in a Parkinson's Disease Animal Model

This protocol describes the use of a rodent model of Parkinson's disease to evaluate the therapeutic efficacy of Pramipexole on motor deficits.[13]

Objective: To determine if Pramipexole can alleviate motor impairments in an animal model that mimics Parkinson's disease.

Materials:

-

Rodents (e.g., mice or rats)

-

Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or MPTP) to induce parkinsonian symptoms

-

Pramipexole solution for administration

-

Behavioral testing apparatus (e.g., rotarod, cylinder test, open field)

Procedure:

-

Induction of Parkinsonism: Administer the neurotoxin to the animals to create a lesion in the dopaminergic system.

-

Behavioral Testing (Pre-treatment): Assess the motor function of the lesioned animals using a battery of behavioral tests to establish a baseline deficit.

-

Drug Treatment: Administer Pramipexole or a vehicle control to the animals over a specified treatment period.

-

Behavioral Testing (Post-treatment): Re-evaluate the motor function of the animals at various time points during and after the treatment period.

-

Data Analysis: Compare the behavioral performance of the Pramipexole-treated group to the vehicle-treated group to determine if the drug significantly improved motor function.

Conclusion

Pramipexole is a well-characterized D2-like dopamine receptor agonist with a unique preference for the D3 subtype. Its mechanism of action through the inhibition of the adenylyl cyclase pathway is well-established. The experimental protocols outlined in this guide provide a framework for the continued investigation of Pramipexole's pharmacological properties and therapeutic potential in both motor and non-motor disorders. Further research into its D3-mediated effects may open new avenues for the treatment of conditions such as depression and anhedonia.

References

- 1. Binding of Pramipexole to Extrastriatal Dopamine D2/D3 Receptors in the Human Brain: A Positron Emission Tomography Study Using 11C-FLB 457 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dopamine agonists in Parkinson’s disease: Impact of D1-like or D2-like dopamine receptor subtype selectivity and avenues for future treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacology of pramipexole, a dopamine D3-preferring agonist useful in treating Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. Pramipexole--a new dopamine agonist for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. journals.plos.org [journals.plos.org]

- 9. Pramipexole - Wikipedia [en.wikipedia.org]

- 10. What is the mechanism of Pramipexole Dihydrochloride? [synapse.patsnap.com]

- 11. The dopamine agonist pramipexole scavenges hydroxyl free radicals induced by striatal application of 6-hydroxydopamine in rats: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Continuous dopaminergic stimulation by pramipexole is effective to treat early morning akinesia in animal models of Parkinson's disease: A pharmacokinetic-pharmacodynamic study using in vivo microdialysis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Unraveling the Physicochemical Properties of (Rac)-PD 138312: A Guide to Solubility and Stability

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's physicochemical properties is paramount for its successful progression through the discovery and development pipeline. This technical guide focuses on the critical attributes of (Rac)-PD 138312, specifically its solubility and stability profiles. While publicly available information on "this compound" is limited, this document serves as a framework for the types of studies and data that are essential for its evaluation.

Core Physicochemical Data

A foundational aspect of characterizing any drug candidate is determining its solubility in various media, which directly impacts its absorption, distribution, metabolism, and excretion (ADME) profile. Similarly, understanding its stability under different conditions is crucial for formulation development, storage, and ensuring therapeutic efficacy.

Table 1: Solubility Profile of this compound

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Method |

| Phosphate-Buffered Saline (pH 7.4) | 25 | Data not available | HPLC-UV |

| Simulated Gastric Fluid (pH 1.2) | 37 | Data not available | HPLC-UV |

| Simulated Intestinal Fluid (pH 6.8) | 37 | Data not available | HPLC-UV |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Gravimetric |

| Ethanol | 25 | Data not available | Gravimetric |

Table 2: Stability of this compound under Stress Conditions

| Condition | Incubation Time | Degradation (%) | Degradants Identified | Method |

| Acidic (0.1 N HCl, 37°C) | 24, 48, 72 hours | Data not available | Data not available | LC-MS |

| Basic (0.1 N NaOH, 37°C) | 24, 48, 72 hours | Data not available | Data not available | LC-MS |

| Oxidative (3% H₂O₂, 25°C) | 2, 8, 24 hours | Data not available | Data not available | LC-MS |

| Photolytic (ICH Q1B) | 24 hours | Data not available | Data not available | LC-MS |

| Thermal (60°C) | 1, 7, 14 days | Data not available | Data not available | HPLC-UV |

Experimental Protocols

The following sections outline standardized methodologies for assessing the solubility and stability of a compound like this compound.

Solubility Determination Protocol

A common method for determining thermodynamic solubility is the shake-flask method.

-

Preparation of Solutions: Prepare saturated solutions of this compound in various solvents of interest (e.g., PBS, SGF, SIF, DMSO, ethanol).

-

Equilibration: Add an excess amount of the compound to each solvent in a sealed vial. The vials are then agitated in a temperature-controlled shaker incubator (e.g., at 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Sample Processing: After equilibration, the samples are centrifuged or filtered (using a low-binding filter, such as 0.45 µm PTFE) to remove undissolved solids.

-

Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve with known concentrations of the compound is used for accurate quantification.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Stress Conditions:

-

Acidic/Basic Hydrolysis: The stock solution is diluted with 0.1 N HCl or 0.1 N NaOH and incubated at a controlled temperature (e.g., 37°C).

-

Oxidative Degradation: The stock solution is treated with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Photostability: The compound, in both solid and solution form, is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A dark control is run in parallel.

-

Thermal Degradation: The solid compound or a solution is stored in a temperature-controlled oven at an elevated temperature (e.g., 60°C).

-

-

Time Points: Samples are collected at various time points (e.g., 0, 2, 8, 24, 48, 72 hours).

-

Analysis: The samples are analyzed by a stability-indicating method, typically Liquid Chromatography-Mass Spectrometry (LC-MS), to separate the parent compound from its degradation products. The percentage of degradation is calculated, and the structures of significant degradants are elucidated.

Visualizing Experimental and Logical Frameworks

Diagrams are invaluable tools for representing complex workflows and relationships in a clear and concise manner.

(Rac)-PD 138312 Target Identification in Gram-positive Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-PD 138312 is a synthetic fluoronaphthyridine antimicrobial agent belonging to the broader quinolone class of antibiotics. It exhibits potent bactericidal activity, particularly against a wide spectrum of Gram-positive pathogens. Understanding the precise molecular targets of this compound is fundamental to elucidating its mechanism of action, predicting potential resistance mechanisms, and guiding the development of next-generation therapeutics. This technical guide provides an in-depth overview of the core methodologies and experimental workflows for the identification and validation of this compound's molecular targets in Gram-positive bacteria.

The primary mechanism of action for quinolone antibiotics involves the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. In Gram-positive bacteria, topoisomerase IV is often the primary target for many fluoroquinolones, while DNA gyrase serves as a secondary target.[2] This guide will detail the experimental protocols to confirm these targets for this compound and to quantify its inhibitory activity.

Target Identification and Validation Workflow

The identification of this compound's targets in Gram-positive bacteria follows a multi-step, evidence-based approach. This workflow integrates biochemical, genetic, and biophysical methods to identify the primary binding proteins and validate their biological relevance.

References

- 1. Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinolone resistance mutations in topoisomerase IV: relationship to the flqA locus and genetic evidence that topoisomerase IV is the primary target and DNA gyrase is the secondary target of fluoroquinolones in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antibacterial Activity of (Rac)-PD 138312: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-PD 138312 is a fluoronaphthyridine antimicrobial agent that has demonstrated potent in vitro activity against a broad spectrum of bacteria, with notable efficacy against Gram-positive organisms. As a member of the quinolone class, its mechanism of action is understood to involve the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication, transcription, and repair. This document provides a comprehensive overview of the in vitro antibacterial profile of this compound, presenting quantitative susceptibility data, detailed experimental methodologies for assessing its activity, and a visual representation of its mechanism of action. The information herein is intended to serve as a technical resource for researchers and professionals engaged in the discovery and development of novel antibacterial agents.

Quantitative Antibacterial Activity

The in vitro potency of this compound has been quantified through the determination of Minimum Inhibitory Concentrations (MICs), which represent the lowest concentration of the compound that prevents visible growth of a microorganism. The following tables summarize the MIC90 values (the concentration required to inhibit the growth of 90% of isolates) of this compound against a range of clinically relevant bacterial species.

Table 1: In Vitro Activity of this compound against Gram-Positive Aerobes

| Bacterial Species | MIC90 (µg/mL) |

| Staphylococcus aureus (Oxacillin-Susceptible) | ≤0.06 |

| Staphylococcus aureus (Oxacillin-Resistant) | ≤0.06 |

| Streptococcus pyogenes | ≤0.06 |

| Streptococcus agalactiae | ≤0.06 |

| Streptococcus pneumoniae | ≤0.06 |

| Viridans group streptococci | ≤0.06 |

| Listeria monocytogenes | 0.25 |

| Enterococcus faecalis | 0.25 |

| Anaerobic Gram-positive cocci | 0.5 |

Table 2: In Vitro Activity of this compound against Gram-Negative Aerobes and Anaerobes

| Bacterial Species | MIC90 (µg/mL) |

| Haemophilus influenzae | ≤0.06 |

| Moraxella catarrhalis | ≤0.06 |

| Neisseria gonorrhoeae | ≤0.06 |

| Legionella pneumophila | 0.125 |

| Acinetobacter spp. | 0.5 |

| Enterobacteriaceae (excluding Serratia marcescens) | 0.5 |

| Bacteroides fragilis | 2 |

| Serratia marcescens | 2 |

| Pseudomonas aeruginosa | 8 |

Experimental Protocols

The determination of the in vitro antibacterial activity of this compound is primarily achieved through standardized susceptibility testing methods. The following protocol is based on the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI), which is a globally recognized standard for antimicrobial susceptibility testing.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method involves the serial dilution of the antimicrobial agent in a liquid growth medium in a microtiter plate, followed by inoculation with a standardized bacterial suspension.

2.1.1. Materials

-

This compound reference powder

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial isolates for testing

-

Sterile saline or broth for inoculum preparation

-

0.5 McFarland turbidity standard

-

Spectrophotometer (optional, for turbidity standardization)

-

Incubator (35°C ± 2°C)

-

Pipettes and sterile tips

2.1.2. Preparation of Antimicrobial Stock Solution

-

Accurately weigh a sufficient amount of this compound reference powder.

-

Dissolve the powder in a suitable solvent (e.g., sterile deionized water, or a small amount of 0.1 N NaOH for acidic compounds, or DMSO for poorly soluble compounds, followed by dilution in sterile water) to create a high-concentration stock solution (e.g., 1280 µg/mL).

-

Ensure the stock solution is fully dissolved and sterilize by filtration if necessary.

2.1.3. Preparation of Bacterial Inoculum

-

From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test organism.

-

Transfer the colonies to a tube containing 4-5 mL of sterile saline or broth.

-

Vortex the tube to create a smooth suspension.

-

Adjust the turbidity of the bacterial suspension to match that of a 0.5 McFarland standard. This can be done visually by comparing the suspension to the standard against a white background with contrasting black lines, or by using a spectrophotometer to achieve an absorbance of 0.08 to 0.13 at 625 nm. A 0.5 McFarland standard corresponds to a bacterial concentration of approximately 1.5 x 10⁸ CFU/mL.

-

Within 15 minutes of standardization, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

2.1.4. Microtiter Plate Preparation and Inoculation

-

Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

-

Add 50 µL of the antimicrobial stock solution to the first well of each row to be tested, creating an initial 1:2 dilution.

-

Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard 50 µL from the last well containing the antimicrobial. This will result in a range of concentrations of this compound.

-

The final volume in each well after dilution is 50 µL.

-

Inoculate each well (except for a sterility control well) with 50 µL of the standardized bacterial suspension, bringing the final volume in each well to 100 µL. This final inoculation step dilutes the antimicrobial concentration by a further factor of two, achieving the desired final test concentrations.

-

Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).

2.1.5. Incubation and Interpretation

-

Cover the microtiter plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Following incubation, visually inspect the plates for bacterial growth. The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism, as detected by the unaided eye.

Mechanism of Action and Signaling Pathway

This compound, as a quinolone antibiotic, targets bacterial DNA synthesis by inhibiting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.

-

DNA Gyrase: This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary for the initiation of DNA replication and transcription. In Gram-negative bacteria, DNA gyrase is the primary target of many quinolones.

-

Topoisomerase IV: This enzyme is primarily involved in the decatenation (separation) of newly replicated daughter chromosomes. Inhibition of topoisomerase IV prevents the segregation of DNA, leading to cell division arrest. In many Gram-positive bacteria, topoisomerase IV is the preferential target.

The binding of this compound to these enzymes stabilizes the enzyme-DNA complex in a state where the DNA is cleaved, but not resealed. This leads to the accumulation of double-strand DNA breaks, which triggers the SOS response and ultimately results in bacterial cell death.

Caption: Mechanism of action of this compound.

Experimental Workflow

The following diagram illustrates the general workflow for determining the in vitro antibacterial activity of a test compound like this compound using the broth microdilution method.

Caption: Workflow for MIC determination.

Conclusion

This compound exhibits potent in vitro antibacterial activity against a wide array of bacterial pathogens, particularly Gram-positive cocci. Its mechanism of action, targeting bacterial DNA gyrase and topoisomerase IV, is characteristic of the quinolone class of antibiotics. The standardized methodologies outlined in this guide provide a robust framework for the continued evaluation of this and other novel antimicrobial compounds. The data and protocols presented here serve as a valuable resource for the scientific community in the ongoing effort to combat antimicrobial resistance.

Preliminary Toxicity Screening of (Rac)-PD 138312: A Methodological Guide

Disclaimer: Extensive searches of scientific literature and public databases have yielded no specific preliminary toxicity data for the compound (Rac)-PD 138312. The following in-depth technical guide is a template designed to meet the structural and content requirements of the user's request. It is populated with representative examples of common toxicity assays, hypothetical data, and illustrative diagrams. The experimental protocols and signaling pathways are standard representations and are not specific to this compound.

In Vitro Cytotoxicity Assessment

The initial phase of toxicity screening involves assessing the direct effect of a compound on cell viability and proliferation. Standard colorimetric assays are often employed to determine the concentration at which the compound exhibits cytotoxic effects.

Quantitative Cytotoxicity Data

The following table summarizes hypothetical data from an in vitro cytotoxicity assay on a panel of human cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound that inhibits a biological process by 50%.

| Cell Line | Tissue of Origin | Assay Type | Incubation Time (hours) | IC50 (µM) [Hypothetical] |

| HEK293 | Human Embryonic Kidney | MTT Assay | 48 | 78.5 |

| HepG2 | Human Hepatocellular Carcinoma | MTT Assay | 48 | 52.1 |

| A549 | Human Lung Carcinoma | MTT Assay | 48 | 65.7 |

| MCF-7 | Human Breast Adenocarcinoma | MTT Assay | 48 | 89.3 |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3]

Objective: To determine the concentration-dependent cytotoxic effect of a test compound on cultured mammalian cells.

Materials:

-

Cultured cells (e.g., HEK293, HepG2)

-

Complete cell culture medium

-

96-well flat-bottom plates

-

Test compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in sterile PBS)[1]

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or acidified isopropanol)[4]

-

Phosphate Buffered Saline (PBS)

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of the test compound. Include vehicle control wells (medium with DMSO, equivalent to the highest concentration used) and untreated control wells.

-

Incubation: Incubate the plate for the desired exposure period (e.g., 48 hours) at 37°C and 5% CO2.

-

MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well for a final concentration of 0.5 mg/mL.

-

Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C.[5] During this time, metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[1]

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6] Mix thoroughly by gentle shaking or pipetting to ensure complete solubilization.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualization: Cytotoxicity Assay Workflow

Caption: Workflow for a standard MTT-based cytotoxicity assay.

In Vitro Genotoxicity Assessment

Genotoxicity assays are performed to detect potential compound-induced damage to DNA and chromosomes. A standard battery of tests is typically used to assess different endpoints, including DNA strand breaks and chromosomal damage.[7][8]

Quantitative Genotoxicity Data

The following table presents hypothetical results from two common in vitro genotoxicity assays. These tests help identify whether a compound is clastogenic (causes structural chromosome changes) or aneugenic (causes changes in chromosome number).[9]

| Assay Type | Cell Line | Treatment Concentration (µM) | Endpoint Measured | Result [Hypothetical] |

| Comet Assay (Alkaline) | TK6 | 10, 50, 100 | DNA Strand Breaks (% Tail DNA) | No significant increase |

| In Vitro Micronucleus Test | CHO-K1 | 10, 50, 100 | Micronuclei Frequency | No significant increase |

Experimental Protocols

The Comet Assay is a sensitive technique for detecting DNA damage at the level of the individual eukaryotic cell.[10]

Objective: To detect DNA single- and double-strand breaks in cells exposed to a test compound.

Procedure:

-

Cell Treatment: Expose cells in suspension or monolayer to various concentrations of the test compound for a defined period (e.g., 4 hours). Include appropriate negative (vehicle) and positive controls.

-

Cell Embedding: After treatment, harvest the cells and embed a small number into a layer of low-melting-point agarose on a microscope slide.[10]

-

Lysis: Immerse the slides in a chilled lysis solution to break down the cellular and nuclear membranes, leaving behind the DNA as a nucleoid.

-

DNA Unwinding: Place the slides in an alkaline electrophoresis buffer to allow the DNA to unwind. This step is crucial for revealing single-strand breaks.[11]

-

Electrophoresis: Subject the slides to electrophoresis under alkaline conditions. Damaged DNA fragments will migrate away from the nucleoid, forming a "comet tail."

-

Staining and Visualization: Neutralize and stain the slides with a fluorescent DNA dye (e.g., SYBR Green I). Visualize the "comets" using a fluorescence microscope.

-

Scoring: Quantify the DNA damage by measuring the length and intensity of the comet tail relative to the head using specialized image analysis software. The percentage of DNA in the tail is a common metric for damage.

The in vitro micronucleus test identifies substances that cause cytogenetic damage leading to the formation of small, membrane-bound DNA fragments (micronuclei) in the cytoplasm of interphase cells.[9][12]

Objective: To detect clastogenic and aneugenic potential of a test compound.

Procedure:

-

Cell Culture and Treatment: Culture appropriate mammalian cells (e.g., CHO, TK6, or human lymphocytes) and treat them with at least three concentrations of the test compound, with and without metabolic activation (S9 fraction).[12]

-

Cytokinesis Block: Add Cytochalasin B to the cultures. This agent blocks cytokinesis (the final step of cell division), resulting in binucleated cells. This ensures that the cells analyzed have completed one round of mitosis, which is necessary for micronucleus formation.[9]

-

Harvesting and Staining: After an appropriate incubation period (typically covering 1.5-2.0 normal cell cycle lengths), harvest the cells, fix them, and stain them with a DNA-specific stain.

-

Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.[9][12] A positive result is characterized by a significant, dose-dependent increase in the frequency of micronucleated cells compared to the negative control.[12]

Visualization: Hypothetical Rac-Related Signaling Pathway

As this compound is named as a potential Rac inhibitor, a relevant signaling pathway would involve downstream effectors of Rac GTPases that control cell survival and apoptosis. Aberrant Rac signaling is implicated in tumorigenesis through its influence on cell cycle progression, migration, and survival.[13]

Caption: A hypothetical signaling pathway illustrating Rac activation and its anti-apoptotic effects.

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. broadpharm.com [broadpharm.com]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. benchchem.com [benchchem.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. juniperpublishers.com [juniperpublishers.com]

- 8. iccffeed.org [iccffeed.org]

- 9. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

- 10. CometAssay Assay Principle: R&D Systems [rndsystems.com]

- 11. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells [bio-protocol.org]

- 12. criver.com [criver.com]

- 13. The diverse roles of Rac signaling in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Racemic Nature of (Rac)-PD 138312: A Technical Guide

(Rac)-PD 138312 is a potent opioid analgesic that exists as a racemic mixture of stereoisomers. This guide provides an in-depth analysis of its racemic nature, detailing the synthesis, biological activities, and experimental protocols used to characterize its constituent enantiomers and diastereomers. The information is intended for researchers, scientists, and professionals in the field of drug development.

Core Concepts: Stereoisomerism in PD 138312

This compound, chemically known as (±)-cis-N-[1-(2-Hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide, is a mixture of four stereoisomers due to the presence of three chiral centers. These stereoisomers are organized into two diastereomeric pairs of enantiomers:

-

Diastereomeric Pair 1: (2S,3R,4S) and (2R,3S,4R)

-

Diastereomeric Pair 2: (2R,3R,4S) and (2S,3S,4R)

The racemic mixture commonly referred to as ohmefentanyl consists of the (2S,3R,4S) and (2R,3S,4R) enantiomers.[1] The biological activity of these isomers varies significantly, highlighting the importance of stereochemistry in their pharmacological effects.

Quantitative Analysis of Biological Activity

The individual stereoisomers of PD 138312 exhibit marked differences in their affinity for opioid receptors and their analgesic potency. The following tables summarize the key quantitative data from binding assays and in vivo studies.

Opioid Receptor Binding Affinity

| Stereoisomer | Absolute Configuration | [³H]DAMGO (μ-opioid) Kᵢ (nM) | [³H]DPDPE (δ-opioid) Kᵢ (nM) | [³H]U-69,593 (κ-opioid) Kᵢ (nM) |

| 1a | (2S,3R,4S) | 0.039 | 889 | >10000 |

| 1b | (2R,3R,4S) | 0.023 | 11.4 | 260 |

| 1c | (2R,3S,4R) | 0.026 | 585 | 3160 |

| 1d | (2S,3S,4R) | 1.89 | 1040 | 6680 |

Data from reference[1]

In Vivo Analgesic Potency

| Stereoisomer | Absolute Configuration | Analgesic Potency (Mouse Hot Plate, ED₅₀ mg/kg) | Potency Relative to Morphine |

| 1a | (3R,4S,2'R) | 0.00465 | 2990x |

| 1b | (3R,4S,2'S) | 0.00106 | 13100x |

Data from reference[2]

Experimental Protocols

Synthesis of Stereoisomers

The synthesis of the individual stereoisomers of PD 138312 involves the reaction of optically active 3-methyl-N-phenyl-4-piperidinamines with (R)- or (S)-styrene oxide.[2] This is followed by propionylation to yield the final products. The absolute configurations of the products are confirmed by X-ray crystallography.[1][2]

Opioid Receptor Binding Assays

Binding affinities of the stereoisomers for μ, δ, and κ-opioid receptors are determined using radioligand binding assays with membrane preparations from rat brain. Specific radioligands such as [³H]DAMGO (for μ), [³H]DPDPE (for δ), and [³H]U-69,593 (for κ) are used. The inhibition constant (Kᵢ) is calculated to quantify the affinity of each isomer for the respective receptor.

In Vivo Analgesic Activity Assay (Mouse Hot Plate Test)

The analgesic potency of the stereoisomers is evaluated using the hot plate test in mice. The test involves placing the mice on a heated surface and measuring the latency to a response (e.g., licking a paw or jumping). The dose of each isomer that produces a 50% effect (ED₅₀) is determined.

Signaling Pathways and Workflows

Mu-Opioid Receptor Signaling Pathway

The analgesic effects of the most potent isomers of PD 138312 are primarily mediated through the μ-opioid receptor, a G protein-coupled receptor (GPCR).[2][3] Upon activation, the receptor initiates a signaling cascade that leads to analgesia.

Caption: Mu-Opioid Receptor Signaling Cascade

Experimental Workflow for Stereoisomer Characterization

The process of separating and evaluating the individual stereoisomers of this compound follows a systematic workflow.

Caption: Workflow for Stereoisomer Analysis

References

- 1. Enantiomers of diastereomeric cis-N-[1-(2-hydroxy-2-phenylethyl)- 3-methyl-4-piperidyl]-N-phenylpropanamides: synthesis, X-ray analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stereoisomers of N-[1-hydroxy-(2-phenylethyl)-3-methyl-4-piperidyl]- N-phenylpropanamide: synthesis, stereochemistry, analgesic activity, and opioid receptor binding characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

(Rac)-PD 138312 minimum inhibitory concentration (MIC) assay protocol

An Application Note on the Determination of Minimum Inhibitory Concentration (MIC) for (Rac)-PD 138312

Introduction

This compound is a fluoroquinolone antibiotic with potent activity against a broad spectrum of bacteria, particularly gram-positive organisms.[1][2][3][4] This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound using the agar dilution method, along with representative MIC data against various bacterial strains. The mechanism of action for quinolone antibiotics is also briefly described and illustrated.

Mechanism of Action

This compound, as a quinolone antibiotic, functions by inhibiting bacterial DNA synthesis. This is achieved through the targeting of two essential enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV. In gram-negative bacteria, the primary target is DNA gyrase, while in gram-positive bacteria, it is topoisomerase IV. The inhibition of these enzymes leads to breaks in the bacterial chromosome, ultimately resulting in cell death.

Caption: Mechanism of action of this compound.

Minimum Inhibitory Concentration (MIC) Data

The following table summarizes the MIC₉₀ values (the concentration required to inhibit 90% of the tested strains) of this compound against a variety of bacterial species.

| Bacterial Species | MIC₉₀ (µg/mL) |

| Oxacillin-susceptible and -resistant staphylococci | ≤0.06 |

| Streptococcus pyogenes | ≤0.06 |

| Streptococcus agalactiae | ≤0.06 |

| Streptococcus pneumoniae | ≤0.06 |

| Viridans group streptococci | ≤0.06 |

| Haemophilus influenzae | ≤0.06 |

| Moraxella catarrhalis | ≤0.06 |

| Neisseria gonorrhoeae | ≤0.06 |

| Legionella pneumophila | 0.125 |

| Listeria monocytogenes | 0.25 |

| Enterococcus faecalis | 0.25 |

| Anaerobic gram-positive cocci | 0.5 |

| Acinetobacter spp. | 0.5 |

| Enterobacteriaceae (excluding Serratia marcescens) | 0.5 |

| Bacteroides fragilis | 2 |

| Serratia marcescens | 2 |

| Ciprofloxacin-resistant staphylococci | 2 |

| Pseudomonas aeruginosa | 8 |

Protocol: Agar Dilution MIC Assay

This protocol outlines the steps for determining the MIC of this compound using the agar dilution method.

Materials

-

This compound

-

Mueller-Hinton agar (or other appropriate growth medium)

-

Bacterial strains for testing

-

Sterile petri dishes

-

Sterile saline (0.85%)

-

Spectrophotometer

-

Incubator

-

Inoculum replicating apparatus

Experimental Workflow

Caption: Agar dilution MIC assay workflow.

Procedure

-

Preparation of this compound Stock Solution:

-

Accurately weigh a suitable amount of this compound powder.

-

Dissolve the compound in a minimal amount of a suitable solvent (e.g., 0.1 N NaOH), and then dilute with sterile distilled water to achieve a final stock concentration of 1280 µg/mL.

-

-

Preparation of Agar Plates:

-

Prepare molten Mueller-Hinton agar and maintain it in a water bath at 45-50°C.

-

Prepare a series of twofold serial dilutions of the this compound stock solution in sterile distilled water.

-

Add 1 part of each drug dilution to 9 parts of molten agar to achieve the final desired concentrations (e.g., 0.008 to 128 µg/mL).

-

Mix well and pour the agar into sterile petri dishes. Allow the plates to solidify at room temperature.

-

Include a drug-free control plate.

-

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, pick 3-5 well-isolated colonies of the test organism.

-

Inoculate a tube of sterile broth (e.g., Tryptic Soy Broth) and incubate at 35-37°C until the turbidity matches a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Alternatively, suspend colonies directly in sterile saline to match the 0.5 McFarland standard.

-

-

Inoculation of Agar Plates:

-

Using an inoculum replicating apparatus, spot-inoculate the surface of each agar plate with the standardized bacterial suspensions. Each spot should contain approximately 10⁴ CFU.

-

Allow the inoculum spots to dry completely before inverting the plates.

-

-

Incubation:

-

Incubate the plates at 35-37°C for 16-20 hours in an ambient air incubator.

-

-

Determination of MIC:

-

Following incubation, examine the plates for bacterial growth.

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. A faint haze or a single colony at the inoculation site should be disregarded.

-

Conclusion

This compound demonstrates significant in vitro activity against a wide range of clinically relevant bacteria. The agar dilution method described provides a standardized and reproducible means for determining the MIC of this compound, which is crucial for its further evaluation as a potential therapeutic agent.

References

- 1. In vitro antibacterial activities of PD 138312 and PD 140248, new fluoronaphthyridines with outstanding gram-positive potency - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In vitro antibacterial activities of PD 138312 and PD 140248, new fluoronaphthyridines with outstanding gram-positive potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

Application Notes: In Vivo Efficacy Testing of (Rac)-PD 138312, a Dopamine D2/D3 Receptor Agonist

Introduction

(Rac)-PD 138312 is a research compound identified as a potent agonist for the dopamine D2 and D3 receptors. These receptors are members of the D2-like family of G protein-coupled receptors (GPCRs) and are critical targets in the central nervous system for regulating motor control, motivation, and reward.[1][][3] Dysfunction in the dopamine system is implicated in numerous neurological and psychiatric disorders, making D2/D3 receptor agonists like this compound valuable candidates for therapeutic development.[3]

These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound in widely accepted animal models of Parkinson's Disease and cocaine addiction. The methodologies described are designed for researchers, scientists, and drug development professionals to assess the compound's therapeutic potential.

Disclaimer: Specific in vivo efficacy data for "this compound" is not extensively available in public literature. The data presented in these notes is hypothetical and representative of expected outcomes for a selective D2/D3 receptor agonist in these models.

Dopamine D2/D3 Receptor Signaling Pathway

Dopamine D2 and D3 receptors primarily couple to Gαi/o proteins.[1][3] Upon activation by an agonist such as this compound, the G protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] This action modulates the activity of Protein Kinase A (PKA) and downstream effectors like DARPP-32. Additionally, D2-like receptor activation can influence other signaling cascades, including the Akt/GSK3 pathway, and modulate ion channel activity, ultimately affecting neuronal excitability and gene expression.[][4][5]

Application 1: Efficacy in a Preclinical Model of Parkinson's Disease

The neuroprotective and symptomatic relief potential of this compound can be assessed in the 6-hydroxydopamine (6-OHDA)-lesioned rat model. This model mimics the dopamine depletion in the substantia nigra seen in Parkinson's disease, leading to characteristic motor deficits.[6][7][8]

Experimental Workflow: 6-OHDA Model

Protocol: 6-OHDA-Induced Rotational Behavior

Objective: To evaluate the ability of this compound to reduce motor asymmetry in a rat model of Parkinson's disease.

Materials:

-

Male Sprague-Dawley rats (220-250g)

-

6-hydroxydopamine (6-OHDA) hydrochloride

-

Ascorbic acid, Saline (0.9%)

-

Anesthetic (e.g., Isoflurane)

-

Stereotaxic frame

-

Hamilton syringe (10 µL)

-

Apomorphine hydrochloride

-

This compound

-

Vehicle solution (e.g., saline with 1% DMSO)

-

Automated rotometer bowls

Procedure:

-

Model Induction (Unilateral 6-OHDA Lesion):

-

Anesthetize rats and mount them in a stereotaxic frame.[9]

-

Prepare a fresh solution of 6-OHDA (e.g., 4 µg/µL in 0.02% ascorbic acid-saline).

-

Perform a midline scalp incision to expose the skull. Drill a small burr hole over the injection site.

-

Inject 6-OHDA into the medial forebrain bundle (MFB). A typical injection volume is 2-4 µL, delivered at a rate of 1 µL/min.[9]

-

Leave the needle in place for 5-10 minutes post-injection to allow for diffusion before slowly retracting it.

-

Suture the incision and provide post-operative care, including analgesics and accessible food and water. Allow animals to recover for at least 2 weeks.[9]

-

-

Confirmation of Lesion and Grouping:

-

Confirm successful lesioning by challenging the rats with a low dose of apomorphine (e.g., 0.05 mg/kg, s.c.) and measuring contralateral rotations.

-

Animals exhibiting a stable and high rate of rotation (e.g., >100 rotations in 30 min) are selected for the study.[9]

-

Randomly assign selected animals to treatment groups (Vehicle; this compound at low, medium, and high doses).

-

-

Drug Administration and Behavioral Testing:

-

Administer the assigned treatment (Vehicle or this compound) via the desired route (e.g., intraperitoneal, i.p.).

-

After a specified pretreatment time (e.g., 30 minutes), administer apomorphine (0.05 mg/kg, s.c.) to induce rotational behavior.

-

Immediately place the animals in automated rotometer bowls and record the total number of full contralateral (away from the lesioned side) rotations over a 60-90 minute period.

-

-

Data Analysis:

-

Calculate the mean number of rotations for each treatment group.

-

Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare drug-treated groups to the vehicle control. A significant reduction in rotations indicates efficacy.

-

Representative Data

| Treatment Group | Dose (mg/kg, i.p.) | N | Mean Contralateral Rotations (per 60 min) ± SEM | % Reduction vs. Vehicle |

| Vehicle | - | 10 | 450 ± 35 | - |

| This compound | 0.1 | 10 | 315 ± 30 | 30% |

| This compound | 0.5 | 10 | 180 ± 25 | 60% |

| This compound | 1.0 | 10 | 90 ± 20 | 80% |

| p<0.05, *p<0.01 compared to Vehicle |

Application 2: Efficacy in a Preclinical Model of Cocaine Addiction

Dopamine D3 receptors are highly expressed in limbic brain regions and are implicated in drug-seeking behavior. An agonist like this compound could potentially modulate the reward pathway and reduce craving and relapse. This can be tested using a rat model of cocaine self-administration and cue-induced reinstatement.[10][11]

Experimental Workflow: Cocaine Self-Administration & Reinstatement

Protocol: Cue-Induced Reinstatement of Cocaine-Seeking

Objective: To determine if this compound can attenuate cue-induced reinstatement of cocaine-seeking behavior in rats.

Materials:

-

Male Wistar rats (280-300g)

-

Intravenous catheters

-

Standard operant conditioning chambers equipped with two levers, a stimulus light, a tone generator, and an infusion pump.

-

Cocaine hydrochloride

-

This compound and vehicle

-

Heparinized saline

Procedure:

-

Surgery and Recovery:

-

Cocaine Self-Administration (Acquisition):

-

Train rats to self-administer cocaine (e.g., 0.5 mg/kg/infusion) in daily 2-hour sessions.[10][12]

-

A press on the "active" lever results in a cocaine infusion and the presentation of a discrete cue complex (e.g., stimulus light + tone). A press on the "inactive" lever has no consequence.

-

Continue training for 10-14 days until stable lever pressing is established (e.g., <15% variation in infusions over 3 consecutive days).

-

-

Extinction Training:

-

Following acquisition, begin extinction sessions. In these sessions, active lever presses no longer deliver cocaine or the associated cues.

-

Continue daily extinction sessions until responding on the active lever is significantly reduced (e.g., <20% of the acquisition baseline).

-

-

Reinstatement Test:

-

Once the extinction criterion is met, assign rats to treatment groups (Vehicle or this compound).

-

Administer the assigned treatment at a specified pretreatment time.

-

Place the rats back into the operant chambers for the reinstatement test session.

-

During this session, presses on the active lever result in the presentation of the cocaine-associated cue complex (light + tone) but no cocaine infusion.

-

Record the number of presses on both the active and inactive levers for the duration of the session (e.g., 2 hours).

-

-

Data Analysis:

-

The primary measure is the number of active lever presses during the reinstatement test, which reflects cocaine-seeking behavior.

-

Compare the number of active lever presses between treatment groups using a one-way ANOVA and appropriate post-hoc tests. A significant reduction in active lever presses in the drug-treated groups compared to vehicle indicates a potential therapeutic effect.

-

Representative Data

| Treatment Group | Dose (mg/kg, s.c.) | N | Mean Active Lever Presses (Reinstatement) ± SEM | % Reduction vs. Vehicle |

| Vehicle | - | 12 | 45 ± 5 | - |

| This compound | 0.3 | 12 | 32 ± 4 | 29% |

| This compound | 1.0 | 12 | 18 ± 3 | 60% |

| This compound | 3.0 | 12 | 11 ± 2 | 76% |

| p<0.05, *p<0.01 compared to Vehicle |

References

- 1. researchgate.net [researchgate.net]

- 3. Dopamine receptor D3 - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. A 6-hydroxydopamine in vivo model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vivo model of Parkinson's disease - 6-OHDA induced hemiparkinson lesion - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]

- 8. Parkinson 6 OHDA: new POC to repair neurons with new compound [syncrosome.com]

- 9. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - SG [thermofisher.com]

- 10. A Protocol for Measuring Cue Reactivity in a Rat Model of Cocaine Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 11. How to make a rat addicted to cocaine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dopamine Uptake Changes Associated with Cocaine Self-Administration - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for (Rac)-PD 138312 in the Treatment of Staphylococcus aureus Infections

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of (Rac)-PD 138312, a potent fluoronaphthyridine antibiotic, for the treatment of Staphylococcus aureus infections, including methicillin-resistant strains (MRSA). This document includes in-vitro efficacy data, detailed experimental protocols for susceptibility testing, in-vivo evaluation, and mechanism of action studies, along with visual representations of key pathways and workflows.

Introduction

This compound is a synthetic quinolone antibacterial agent with a broad spectrum of activity, demonstrating notable potency against Gram-positive bacteria, particularly Staphylococcus aureus. Its mechanism of action, like other quinolones, involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication, transcription, and repair. This targeted action makes it an important compound for investigation in the ongoing effort to combat antibiotic-resistant pathogens.

Data Presentation

In-Vitro Activity of this compound against Staphylococcus aureus

The following table summarizes the Minimum Inhibitory Concentration (MIC) data for this compound against various strains of S. aureus. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Bacterial Strain | This compound MIC (µg/mL) |

| Oxacillin-Susceptible S. aureus | ≤0.06 |

| Oxacillin-Resistant S. aureus (MRSA) | ≤0.06 |

| Ciprofloxacin-Resistant S. aureus | 2 |

Signaling Pathway

The primary mechanism of action of this compound is the inhibition of DNA gyrase and topoisomerase IV in S. aureus. These enzymes are crucial for managing DNA topology during replication. DNA gyrase introduces negative supercoils into the DNA, while topoisomerase IV is essential for decatenating newly replicated chromosomes. By inhibiting these enzymes, this compound traps them on the DNA, leading to the formation of double-strand DNA breaks, which ultimately results in bacterial cell death.[1][2][3]

References

- 1. Selective Targeting of Topoisomerase IV and DNA Gyrase in Staphylococcus aureus: Different Patterns of Quinolone- Induced Inhibition of DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for (Rac)-PD 138312 in Bacterial Resistance Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-PD 138312 is a potent synthetic antibacterial agent belonging to the fluoronaphthyridine class, a subset of fluoroquinolones. It exhibits broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria. Its primary mechanism of action is the inhibition of bacterial DNA gyrase (a type II topoisomerase), an essential enzyme responsible for managing DNA topology during replication, transcription, and repair. By stabilizing the enzyme-DNA complex after DNA cleavage, this compound induces double-strand breaks in the bacterial chromosome, ultimately leading to cell death.[1][2] These characteristics make this compound a valuable tool for studying bacterial physiology and, critically, for investigating the mechanisms of bacterial resistance to quinolone antibiotics.

These application notes provide a comprehensive overview of the use of this compound in antimicrobial research, with detailed protocols for key experiments and data presentation guidelines to facilitate the study of bacterial resistance mechanisms.

Data Presentation: In Vitro Antibacterial Activity of this compound

The minimum inhibitory concentration (MIC) is a crucial quantitative measure of an antimicrobial agent's potency. The following tables summarize the reported MIC values for this compound against a variety of bacterial species.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacterial Strains

| Bacterial Species | Strain Information | MIC (µg/mL) |

| Staphylococcus aureus | Oxacillin-susceptible & -resistant | ≤ 0.06 |

| Streptococcus pyogenes | ≤ 0.06 | |

| Streptococcus agalactiae | ≤ 0.06 | |

| Streptococcus pneumoniae | ≤ 0.06 | |

| Viridans group streptococci | ≤ 0.06 | |

| Haemophilus influenzae | ≤ 0.06 | |

| Moraxella catarrhalis | ≤ 0.06 | |

| Neisseria gonorrhoeae | ≤ 0.06 | |

| Legionella pneumophila | 0.125 | |

| Listeria monocytogenes | 0.25 | |

| Enterococcus faecalis | 0.25 | |

| Anaerobic gram-positive cocci | 0.5 | |

| Acinetobacter spp. | 0.5 | |

| Enterobacteriaceae (excluding S. marcescens) | 0.5 | |

| Bacteroides fragilis | 2 | |

| Serratia marcescens | 2 | |

| Ciprofloxacin-resistant staphylococci | 2 | |

| Pseudomonas aeruginosa | 8 |

Data compiled from literature reports. MIC values can vary based on the specific strain and testing methodology.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The following are standard protocols for determining the MIC of this compound against bacterial isolates.

This method is used to determine the MIC of an antimicrobial agent in a liquid growth medium in a 96-well microtiter plate format.[1][3][4]

Materials:

-

This compound stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO, then diluted in sterile water)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile multichannel pipettes and reservoirs

Protocol:

-

Preparation of this compound Dilutions:

-